

# (4-Fluoroanilino)urea chemical properties

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## Compound of Interest

Compound Name: (4-Fluoroanilino)urea

Cat. No.: B090897

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## An In-depth Technical Guide to the Chemical Properties of (4-Fluoroanilino)urea

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and applications of (4-Fluoroanilino)urea, also known as 1-(4-fluorophenyl)urea. Designed for researchers, scientists, and drug development professionals, this document consolidates key data, experimental methodologies, and logical workflows to facilitate its use in research and development.

## Core Chemical and Physical Properties

(4-Fluoroanilino)urea is a versatile organofluorine compound widely utilized as a building block in medicinal chemistry and agrochemical development.<sup>[1][2]</sup> The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, stability, and biological activity, making it a valuable intermediate in the synthesis of bioactive molecules.<sup>[1][2][3]</sup>

## Data Presentation: Physicochemical Properties

The quantitative properties of (4-Fluoroanilino)urea are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	659-30-3	[1]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> O	[1]
Molecular Weight	154.14 g/mol	[1]
IUPAC Name	(4-fluorophenyl)urea	[4]
Appearance	White to almost white powder or crystal	[1][5]
Melting Point	178 - 182 °C	[1]
Solubility	Slightly soluble in water. Soluble in organic solvents like DMSO, methanol, and ethanol.	[5][6]
pKa	13.98 ± 0.70 (Predicted)	[5]
PubChem CID	12612	[1]
SMILES	NC(=O)NC1=CC=C(F)C=C1	[4]

## Experimental Protocols

The synthesis of urea derivatives is a cornerstone of medicinal chemistry. Below is a detailed methodology for the synthesis of unsymmetrical ureas, a class of compounds to which **(4-Fluoroanilino)urea** derivatives belong, utilizing a modern, metal-free approach.

### Synthesis of Unsymmetrical Ureas via Hypervalent Iodine Mediation

This protocol describes a novel approach for synthesizing unsymmetrical ureas by coupling amides and amines using a hypervalent iodine reagent, PhI(OAc)<sub>2</sub>, as a mediator. This method avoids the need for metal catalysts and high temperatures.[7]

Materials:

- Starting Amide (e.g., a primary amide)

- Amine (e.g., 4-fluoroaniline, to create a derivative)
- Phenyliodine Diacetate ( $\text{PhI}(\text{OAc})_2$ )
- Potassium Phosphate ( $\text{K}_3\text{PO}_4$ )
- 1,2-Dichloroethane (1,2-DCE)
- Petroleum Ether
- Acetone
- Standard laboratory glassware and magnetic stirrer
- Column chromatography setup (Silica gel)

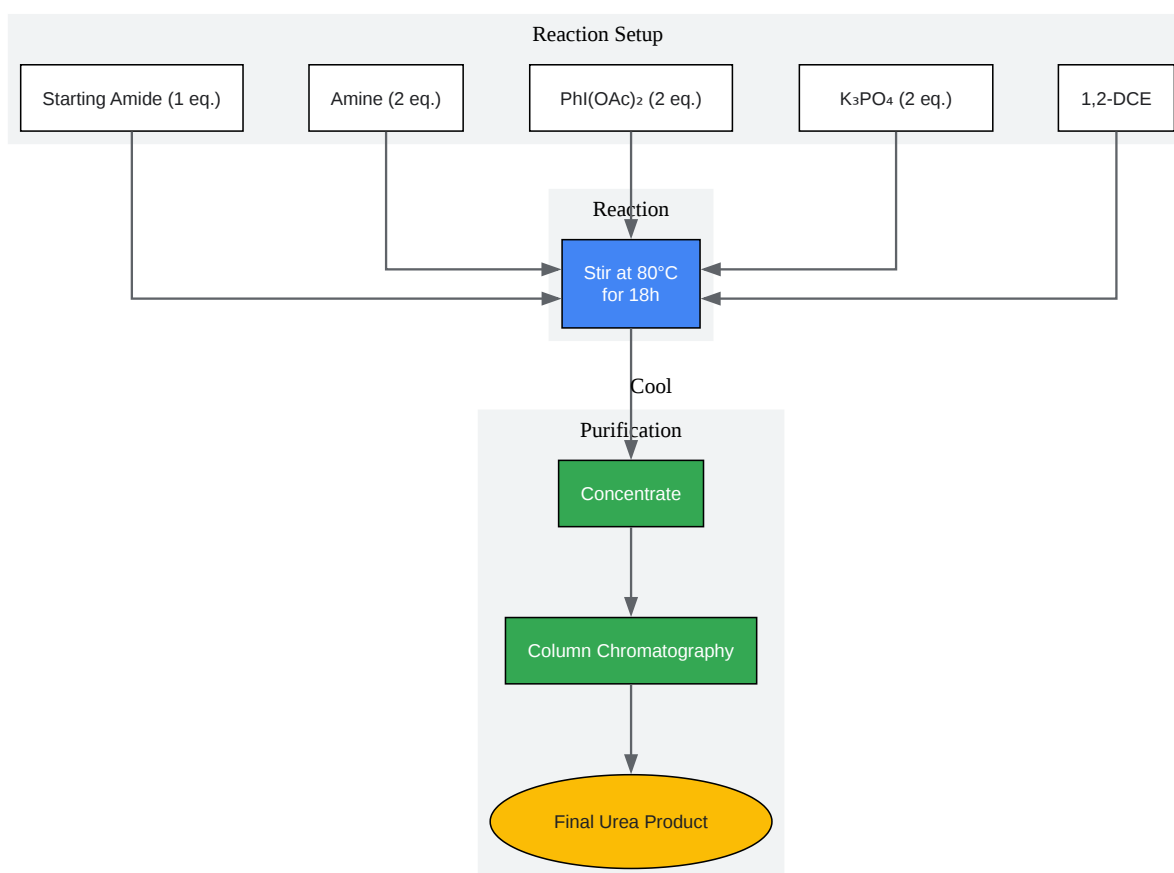
Procedure:

- To a reaction vial, add the starting amide (1.0 equivalent), the desired amine (2.0 equivalents),  $\text{PhI}(\text{OAc})_2$  (2.0 equivalents), and  $\text{K}_3\text{PO}_4$  (2.0 equivalents).<sup>[7]</sup>
- Add 1,2-DCE as the solvent (e.g., 2 mL for a ~0.37 mmol scale reaction).<sup>[7]</sup>
- Seal the vial and place it in a preheated oil bath at 80 °C.<sup>[7]</sup>
- Stir the reaction mixture for 18 hours.<sup>[7]</sup>
- After cooling to room temperature, concentrate the reaction mixture to remove the solvent.
- Purify the crude product using column chromatography on silica gel. A typical eluent system is a mixture of petroleum ether and acetone (e.g., 85/15 v/v).<sup>[7]</sup>
- Collect the fractions containing the desired unsymmetrical urea product and concentrate them to yield the final compound.

This method offers a practical route for creating a diverse library of urea derivatives for screening and development.<sup>[7]</sup>

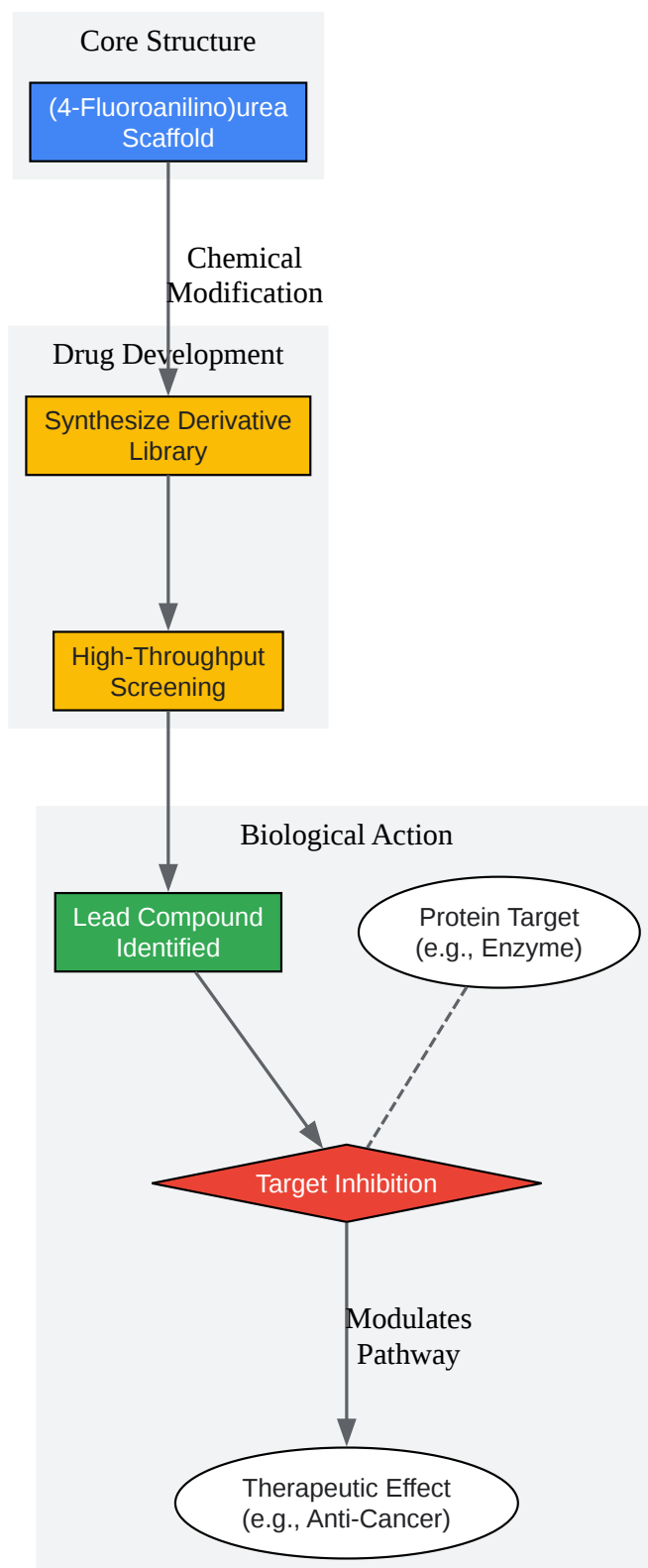
## Visualizations: Workflows and Logical Pathways

The following diagrams, created using Graphviz, illustrate key processes related to the synthesis and application of **(4-Fluoroanilino)urea**.



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Caption: Experimental workflow for the synthesis of unsymmetrical ureas.



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Caption: Logical pathway for **(4-Fluoroanilino)urea** in drug discovery.

## Applications in Research and Development

The unique chemical properties imparted by the fluorine atom make **(4-Fluoroanilino)urea** and its derivatives valuable in several fields.

- **Pharmaceutical Development:** This compound is a key intermediate in synthesizing pharmaceuticals, especially anti-cancer and anti-inflammatory agents.[1][2] The urea moiety is crucial for forming stable hydrogen bonds with protein targets, which is essential for biological activity and selectivity.[8] Derivatives have shown promise in inhibiting enzymes and modulating biological pathways.[1][9]
- **Agrochemical Chemistry:** It is used in formulating herbicides and pesticides. The fluorine atom enhances the stability and efficacy of these agrochemicals, providing effective weed control.[1][2]
- **Material Science:** **(4-Fluoroanilino)urea** is incorporated into polymers and resins to improve thermal stability and mechanical strength in composite materials.[1]
- **Biochemical Research:** Researchers use this compound in studies involving enzyme inhibition and receptor binding to better understand various biological processes and disease mechanisms.[1]

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